3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide

Description

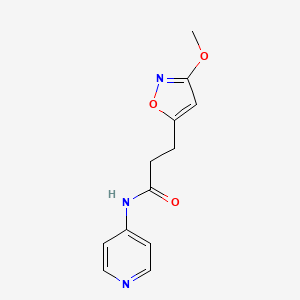

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide features a hybrid heterocyclic structure with a 1,2-oxazole core substituted by a methoxy group at position 3 and a propanamide linker terminating in a pyridin-4-yl group (Figure 1). The 1,2-oxazole ring (isoxazole) is a five-membered aromatic heterocycle containing oxygen and nitrogen at positions 1 and 2, respectively. The pyridin-4-yl amide moiety may enhance solubility and serve as a hydrogen-bond acceptor, making this compound relevant in medicinal chemistry for targeting enzymes or receptors.

Figure 1: Structural formula of this compound.

However, its structural features align with bioactive molecules targeting kinases, GPCRs, or microbial enzymes .

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-pyridin-4-ylpropanamide |

InChI |

InChI=1S/C12H13N3O3/c1-17-12-8-10(18-15-12)2-3-11(16)14-9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,13,14,16) |

InChI Key |

SHNBWQDMRHBDPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-pyridinecarboxylic acid with 3-methoxy-5-aminooxazole . The carboxylic acid group in the pyridine ring reacts with the amino group in the oxazole ring, leading to the formation of the amide linkage.

Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., dichloromethane or dimethylformamide). Acidic or basic catalysts may be employed to facilitate the condensation reaction.

Industrial Production Methods: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Oxidation: The methoxy group can undergo oxidation to form the corresponding carbonyl compound.

Reduction: Reduction of the oxazole ring could yield amines or other reduced derivatives.

Substitution: The pyridine ring is susceptible to electrophilic substitution reactions.

Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.

Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Substitution: Halogens (e.g., bromine or chlorine) or strong acids (e.g., sulfuric acid).

Major Products: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield a carboxylic acid, while reduction could lead to an amine derivative.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 3-(3-methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide may possess antimicrobial properties. Research suggests it can inhibit specific pathways involved in the growth of pathogens. For instance, compounds with similar structural features have shown effectiveness against various microbial strains, including Candida and Escherichia coli .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Initial findings suggest that it may interact with cellular pathways associated with tumor progression. The mechanism of action likely involves binding to specific enzymes or receptors that play critical roles in cancer biology .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against Candida albicans. Compounds derived from similar scaffolds exhibited zones of inhibition that were comparable or superior to standard antifungal agents like fluconazole . This highlights the potential of this compound as a candidate for further development.

Anticancer Studies

Research focused on the compound's ability to inhibit cancer cell proliferation has shown promising results in vitro. The compound's structural characteristics may allow it to target specific proteins involved in cancer cell signaling pathways .

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular receptors or enzymes.

Biological Activity

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(pyridin-4-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 181.15 g/mol

- CAS Number : 2228870-00-4

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated the compound's significant anticancer effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound exhibited an IC₅₀ value of approximately 3.1 µM, indicating potent antiproliferative activity against this cell line .

- HeLa (cervical cancer) : The IC₅₀ was noted to be around 5.3 µM, suggesting moderate effectiveness .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with the compound led to increased levels of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, promoting apoptotic cell death .

Antibacterial Activity

The compound also shows promising antibacterial properties. It was tested against various strains:

- Gram-positive bacteria : Notably effective against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at 8 µM for E. faecalis and 16 µM for S. aureus .

This antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit certain metabolic pathways critical for bacterial growth.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, the compound has been investigated for anti-inflammatory properties:

- In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Interactions : Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression and inflammation.

- Apoptosis Induction : The activation of apoptotic pathways through upregulation of p53 highlights its role as a potential chemotherapeutic agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : A detailed study demonstrated that treatment with varying concentrations resulted in a dose-dependent increase in apoptosis markers, reinforcing its potential as a breast cancer therapeutic agent .

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, the compound outperformed several known antibacterial agents against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogous Compounds

Heterocyclic Core Variations

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole core in the target compound offers reduced aromatic stabilization compared to the 1,2,4-oxadiazole, which may affect binding affinity and metabolic stability. Oxadiazoles are often used as bioisosteres for ester or amide groups due to their polarity and hydrogen-bonding capacity .

Substituent Effects

- Methoxy Group: The 3-methoxy substituent on the oxazole ring may enhance electron density, influencing interactions with hydrophobic enzyme pockets.

- Pyridine Positional Isomerism: The pyridin-4-yl group in the target compound vs.

Pharmacological and Physicochemical Properties

While experimental data for the target compound are unavailable, inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.